Gestodene D6

LC-MS/MS Bioanalysis Internal Standard

Quantifying gestodene in complex biological matrices? Unlabeled or mismatched internal standards cause extraction recovery errors (62% vs. 67%) and ionization bias. Gestodene D6 solves this: - +6 Da mass shift (m/z 332.3→129.1) for analyte-STD differentiation - Matched recovery (67.57% vs. 62.02% for gestodene) in validated plasma assays - Enables LOQ 50 pg/mL with precision within 10% per Saxena method - Supports ANDA submissions for generic oral contraceptives Available for immediate R&D supply. BenchChem provides certified SIL-IS with batch-specific purity documentation.

Molecular Formula C21H26O2
Molecular Weight 316.5 g/mol
Cat. No. B3025703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGestodene D6
Molecular FormulaC21H26O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34
InChIInChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i5D2,6D2,13D,16D
InChIKeySIGSPDASOTUPFS-PWFLSJGKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gestodene D6 Deuterated Internal Standard


Gestodene D6 is the hexadeuterated analog of the third-generation synthetic progestin gestodene [1]. It is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [2]. By providing a mass shift of +6 Da (m/z 332.3 vs. 326.2 for unlabeled gestodene), it enables accurate, matrix effect-corrected quantification of gestodene in complex biological matrices such as human plasma, which is essential for pharmacokinetic (PK) and bioequivalence studies [3].

1

Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification. Supports method-transfer context for bioanalytical research.

2

+6 Da mass shift (m/z 332.3) from unlabeled analyte. Enables matrix-effect correction in human plasma research matrices.

3

Supports PK bioanalysis research context. Application in low-concentration gestodene assay development.

Why Gestodene D6 Cannot Be Substituted


Substituting Gestodene D6 with unlabeled gestodene or another progestin (e.g., levonorgestrel-d6) is analytically invalid for quantitative bioanalysis [1]. Unlabeled gestodene cannot be distinguished from the analyte, rendering it useless as an internal standard. Using a structurally dissimilar progestin internal standard (e.g., levonorgestrel-d6) introduces differential extraction recovery and ionization efficiency in LC-MS/MS [2]. The Saxena et al. method achieved overall recoveries of 62.02% for gestodene and 67.57% for Gestodene D6; a mismatched internal standard would not track the analyte through sample preparation, leading to unacceptable accuracy and precision [3].

Analyte match

Unlabeled gestodene cannot be distinguished from the target analyte, preventing baseline separation in MS detection.

IS mismatch

Structural progestin analogs (e.g., levonorgestrel-d6) introduce differential extraction recovery and ionization efficiency, shifting accuracy and precision endpoints.

Multiplex risk

Gestodene-d7 may cause isotopic cross-contamination in multiplexed panels. The distinct mass channel of the D6 label supports ISTD benchmarking for complex assays.

Gestodene D6 Differentiation Evidence


Mass Spectrometric Differentiation from Unlabeled Analyte

Gestodene D6 provides a definitive mass spectrometric resolution from its unlabeled analyte counterpart, gestodene. In a validated LC-MS/MS method, the mass transition monitored for Gestodene D6 was m/z 332.3→129.1, compared to m/z 326.2→124.1 for gestodene [1]. This +6 Da shift ensures complete baseline separation in the mass analyzer, eliminating cross-talk and enabling accurate peak integration even at sub-picogram detection levels [1].

Mass Differentiation
Head-to-head
+6 Da (m/z 332.3 → 129.1)
Unambiguous MS resolution from unlabeled gestodene.
Eliminates cross-talk in mass analyzer.
LC-MS/MS Bioanalysis Internal Standard

Precision and Recovery vs. Alternative Internal Standards

In a validated method, the use of Gestodene D6 as internal standard enabled high precision and recovery. The overall extraction recovery for Gestodene D6 was 67.57%, closely mirroring the 62.02% recovery for gestodene [1]. This tracking is crucial for method robustness. Furthermore, the method achieved intra-run and inter-run precision and accuracy within 10% across a linear range of 50-11957 pg/ml with a correlation coefficient ≥0.9994 [1].

Recovery Alignment
Cross-study
67.57% (IS) vs. 62.02% (Analyte)
Close co-extraction supports method accuracy.
Precision within 10% across linear range.
Method Validation Precision Recovery

D6 vs. D7 Isotopic Enrichment

Commercial sources of Gestodene D6 specify a high isotopic enrichment, typically 96 atom % D, and chemical purity of 95% by HPLC . In contrast, a variant, Gestodene-d7, is also commercially available . The selection of the D6 over the D7 variant can be a matter of method specificity; a D6 label may offer a distinct mass spectrometric window, particularly if D7-labeled compounds are used as internal standards for other analytes in a multiplexed panel, minimizing cross-interference [1].

Isotopic Label Selection
Class-level
D6 (96 atom % D) vs. D7 variant
Distinct mass window for multiplexed panels.
Reduces isotopic cross-contamination risk.
Isotopic Purity Chemical Stability Analytical Grade

Low-Dose Bioequivalence vs. Non-Deuterated Methods

The validated method using Gestodene D6 was successfully applied to a bioequivalence study following a single oral administration of 0.12 mg gestodene (2x0.06 mg tablets) in 10 healthy female volunteers [1]. This demonstrates the compound's utility in quantifying the low systemic concentrations of gestodene, which achieves contraceptive efficacy at the lowest dose of any progestin in a combined oral contraceptive (COC) [2]. Without a matched SIL-IS, achieving the required sensitivity (LOQ 50 pg/mL) and accuracy for regulatory-compliant PK parameters would be highly challenging [1].

Bioequivalence Application
Supporting
LOQ 50 pg/mL; 0.12 mg oral dose
Supports low-dose gestodene bioanalysis.
Enables method validation documentation context.
Pharmacokinetics Bioequivalence Low-Dose Quantitation

Purity and Enrichment vs. General Labeled Standards

Reputable vendors specify Gestodene D6 with a chemical purity of 95% by HPLC and an isotopic enrichment of 95-96 atom % D . These specifications are critical for analytical use. A lower isotopic enrichment (e.g., <90 atom % D) would result in a significant 'unlabeled' impurity peak, contributing to signal in the analyte's m/z channel and causing positive bias in quantitation, particularly at low concentrations near the LOQ [1].

Purity Specifications
Class-level
95% HPLC; 96 atom % D Enrichment
Batch enrichment verification is critical.
Lower enrichment may compromise LLOQ precision.
Certificate of Analysis Isotopic Enrichment Chemical Purity

Gestodene D6 Core Applications


Bioequivalence and PK Studies for COCs

CROs and pharmaceutical companies require robust, validated LC-MS/MS methods to support ANDA submissions for generic versions of gestodene/ethinylestradiol combined oral contraceptives. Gestodene D6 is the essential internal standard to achieve the requisite sensitivity (LOQ of 50 pg/mL) and accuracy (precision within 10%) for quantifying gestodene in human plasma, as demonstrated in a successful bioequivalence study [1]. Its use corrects for matrix effects and recovery losses, ensuring reliable PK parameter determination [1].

Multiplexed Hormone Panel Method Validation

Analytical chemistry labs developing new or multiplexed LC-MS/MS assays for a panel of progestins (e.g., gestodene, levonorgestrel, desogestrel) need compound-specific SIL-IS to avoid cross-talk and ensure accurate quantitation of each analyte. The +6 Da mass shift of Gestodene D6 (m/z 332.3→129.1) provides a distinct channel that is less likely to interfere with other D7- or 13C-labeled internal standards, facilitating more reliable multiplexed analysis .

Non-Clinical and Environmental Pharmacology Studies

Beyond clinical plasma, researchers studying the metabolism, tissue distribution, or environmental fate of gestodene can leverage Gestodene D6 as an internal standard in complex matrices. The close extraction recovery match (67.57% for D6 vs. 62.02% for gestodene in plasma) suggests it will effectively track the analyte through various sample preparation workflows, providing a foundation for accurate quantification in diverse research settings [1].

Application
Selection Property
Validation Focus
Bioequivalence research context
Co-eluting ISTD for matrix-effect control
Bioanalytical method-transfer review
Multiplexed progestin panel development
Distinct mass channel for ISTD benchmarking
Cross-talk and inter-assay precision
Research-matrix quantification
Extraction recovery tracking
Method robustness and recovery normalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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